2,6-Dimethylpyridine-4-sulfonic acid
Overview
Description
2,6-Dimethylpyridine-4-sulfonic acid is an organic compound with the molecular formula C7H9NO3S It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a sulfonic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridine-4-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2,6-dimethylpyridine. This reaction typically requires the use of concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is carried out at elevated temperatures, often in the range of 180-230°C, to ensure complete sulfonation .
Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group. This process involves the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the corresponding sulfonic acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to optimize yield and purity. The use of catalysts, such as mercury salts, can also enhance the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted pyridines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,6-Dimethylpyridine-4-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpyridine-3-sulfonic acid
- 2,5-Dimethylpyridine-3-sulfonic acid
- 3,5-Dimethylpyridine-4-sulfonic acid
Uniqueness
2,6-Dimethylpyridine-4-sulfonic acid is unique due to the specific positioning of its methyl and sulfonic acid groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2,6-dimethylpyridine-4-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-7(12(9,10)11)4-6(2)8-5/h3-4H,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNFBXMNEZOLLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633888 | |
Record name | 2,6-Dimethylpyridine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-80-7 | |
Record name | 2,6-Dimethylpyridine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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